molecular formula C8H8ClNS B14656612 2-Methyl-1,3-benzothiazole hydrochloride CAS No. 52260-25-0

2-Methyl-1,3-benzothiazole hydrochloride

Cat. No.: B14656612
CAS No.: 52260-25-0
M. Wt: 185.67 g/mol
InChI Key: JESFPXPFYDUKJP-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzothiazole hydrochloride is a heterocyclic compound that features a benzene ring fused to a thiazole ring, with a methyl group attached to the second carbon of the thiazole ring. This compound is of significant interest due to its diverse biological and industrial applications, including its use as a reagent in various chemical reactions and its potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,3-benzothiazole hydrochloride typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method is the Cu-catalyzed, base-free C-S coupling reaction, which can be performed using conventional or microwave heating methods . Another approach involves the cyclization of thioamide or carbon dioxide as raw materials .

Industrial Production Methods: Industrial production of benzothiazole derivatives, including this compound, often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,3-benzothiazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazoles .

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-benzothiazole hydrochloride involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme activity. In cancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1,3-benzothiazole hydrochloride stands out due to its unique combination of a methyl group and a hydrochloride moiety, which enhances its solubility and reactivity in various chemical and biological processes. This makes it a versatile compound with broad applications in research and industry .

Properties

CAS No.

52260-25-0

Molecular Formula

C8H8ClNS

Molecular Weight

185.67 g/mol

IUPAC Name

2-methyl-1,3-benzothiazole;hydrochloride

InChI

InChI=1S/C8H7NS.ClH/c1-6-9-7-4-2-3-5-8(7)10-6;/h2-5H,1H3;1H

InChI Key

JESFPXPFYDUKJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2S1.Cl

Origin of Product

United States

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